molecular formula C13H21NO B14196528 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol CAS No. 922724-53-6

4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol

Cat. No.: B14196528
CAS No.: 922724-53-6
M. Wt: 207.31 g/mol
InChI Key: VPUTUWIKTMBHIL-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a dimethylphenol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with 3-(dimethylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound used in the preparation of surfactants and personal care products.

    N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide: Commonly used in peptide synthesis and protein crosslinking.

Uniqueness

4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol stands out due to its unique combination of a phenolic structure with a dimethylamino propyl chain. This combination imparts distinct chemical and biological properties, making it versatile for various applications.

Properties

CAS No.

922724-53-6

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[3-(dimethylamino)propyl]-2,6-dimethylphenol

InChI

InChI=1S/C13H21NO/c1-10-8-12(6-5-7-14(3)4)9-11(2)13(10)15/h8-9,15H,5-7H2,1-4H3

InChI Key

VPUTUWIKTMBHIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CCCN(C)C

Origin of Product

United States

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